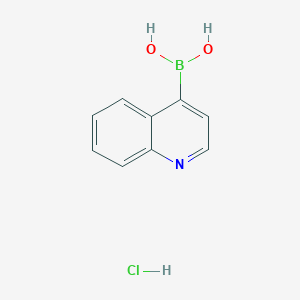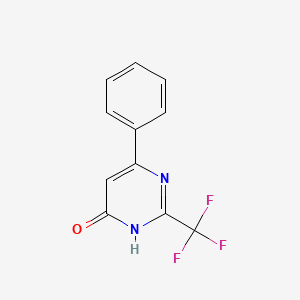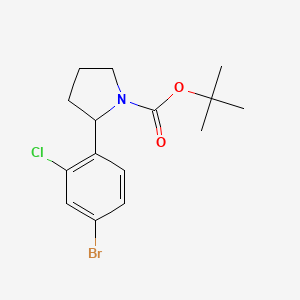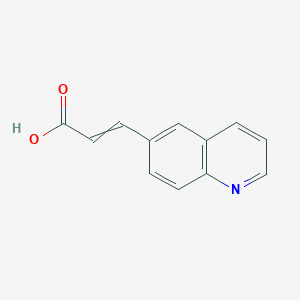
Quinolin-4-ylboronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-4-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H8BNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-4-ylboronic acid hydrochloride typically involves the reaction of 4-bromoquinoline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-4-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-4-ylboronic acid.
Reduction: Reduction reactions can convert it to other quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted quinoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Quinolin-4-ylboronic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Quinoline derivatives have shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of quinolin-4-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes and receptors, disrupting biological pathways and exerting therapeutic effects. The boronic acid moiety allows it to interact with active sites of enzymes, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the boronic acid group.
Quinolin-4-ylboronic acid: Similar to quinolin-4-ylboronic acid hydrochloride but without the hydrochloride salt.
4-Bromoquinoline: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the quinoline and boronic acid moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BClNO2 |
|---|---|
Molekulargewicht |
209.44 g/mol |
IUPAC-Name |
quinolin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H |
InChI-Schlüssel |
UJXFXGRENMLARN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=NC2=CC=CC=C12)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)







